molecular formula C14H9F3N4O B2784708 N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034239-00-2

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2784708
CAS No.: 2034239-00-2
M. Wt: 306.248
InChI Key: RGOGSMRNXBUGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H9F3N4O and its molecular weight is 306.248. The purity is usually 95%.
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Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H9_{9}F3_3N4_4
  • Molecular Weight : 306.24 g/mol
  • CAS Number : 2034239-00-2

This compound features a pyrazolo[1,5-a]pyridine moiety and a trifluoromethyl group, which contribute to its unique biological activity.

Research indicates that compounds similar to this compound function primarily as inhibitors of various protein kinases. Protein kinases are crucial in signaling pathways that control cell growth and differentiation. The inhibition of these kinases can lead to significant therapeutic effects in conditions such as cancer and inflammatory diseases.

Anticancer Properties

Studies have shown that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance:

  • HepG2 (liver cancer cells) : The compound demonstrated an IC50_{50} value indicating effective inhibition of cell growth.
  • HeLa (cervical cancer cells) : Similar inhibitory effects were observed, with a mean growth percentage reduction.

Table 1 summarizes the antiproliferative activity against various cell lines:

Cell LineIC50_{50} (µM)Growth Inhibition (%)
HepG210.554.25
HeLa15.838.44
Normal Fibroblasts>5080.06

The selectivity of the compound for cancer cells over normal cells suggests a favorable therapeutic index.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α\alpha . This activity is particularly relevant in the context of autoimmune diseases and chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Inhibition of MK2 Kinase : A study found that derivatives similar to this compound effectively inhibited MK2 kinase, which is involved in inflammatory signaling pathways. This inhibition resulted in reduced TNF-α\alpha production in vitro and in vivo models .
  • Cytotoxicity Studies : A comprehensive evaluation using the MTT assay showed that the compound exhibited cytotoxic effects on various cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and its target kinases, revealing important structural features that contribute to its inhibitory activity .

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)12-2-1-9(8-18-12)13(22)20-10-4-6-21-11(7-10)3-5-19-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOGSMRNXBUGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.